

Molecular structure of 2-ethyl-1-pentene.

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Compound of Interest

Compound Name: **2-Ethyl-1-pentene**

Cat. No.: **B13815229**

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An In-depth Technical Guide to the Molecular Structure and Reactivity of **2-Ethyl-1-pentene**

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and chemical reactivity of **2-ethyl-1-pentene**. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed data and procedural insights.

Molecular Identity and Structure

2-Ethyl-1-pentene is an aliphatic alkene. According to IUPAC nomenclature, the longest carbon chain containing the double bond is a pentene chain. The double bond is located at the first carbon (1-pentene), and an ethyl group is attached to the second carbon. An alternative IUPAC name for this compound is 3-methylidenehexane.[\[1\]](#)[\[2\]](#)

The structure consists of a five-carbon parent chain with a terminal double bond between carbons 1 and 2. An ethyl substituent is located on carbon 2.[\[3\]](#)

Table 1: Compound Identification

Identifier	Value	Reference
IUPAC Name	2-Ethyl-1-pentene	[4]
Alternative Name	3-Methylidenehexane	[1] [2]
CAS Number	3404-71-5	[4]
Molecular Formula	C ₇ H ₁₄	[5]
SMILES	CCCC(=C)CC	[6]
InChI	InChI=1S/C7H14/c1-4-6-7(3)5-2/h3-6H2,1-2H3	[4]

| InChIKey | TWCRBBJSQAZZQB-UHFFFAOYSA-N |[\[4\]](#) |

Physicochemical Properties

The physical and chemical properties of **2-ethyl-1-pentene** are summarized below. These properties are crucial for its handling, storage, and application in chemical synthesis.

Table 2: Physicochemical Data

Property	Value	Unit	Reference
Molecular Weight	98.1882	g/mol	[5]
Density	0.703	g/cm ³	[5]
Boiling Point	85.4	°C (at 760 mmHg)	[5]
Melting Point	-105.15	°C	[5]
Vapor Pressure	62.2	mmHg (at 25°C)	[5]

| Refractive Index | 1.4020 |[\[5\]](#) |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **2-ethyl-1-pentene**. While complete spectral data sets are not publicly available, reference to a ^{13}C NMR spectrum exists in the literature.[2][7]

Table 3: Spectroscopic Information

Technique	Data Reference/Description
^{13}C NMR	A ^{13}C NMR spectrum is cited in Org. Magn. Resonance 8, 426 (1976).[2][7]

| Gas Chromatography | Kovats Retention Index (Standard non-polar column): ~689-690.[7][8] |

General Experimental Protocol for NMR Spectroscopy

While a specific protocol for **2-ethyl-1-pentene** is not available, a general procedure for acquiring NMR spectra for alkenes is as follows:

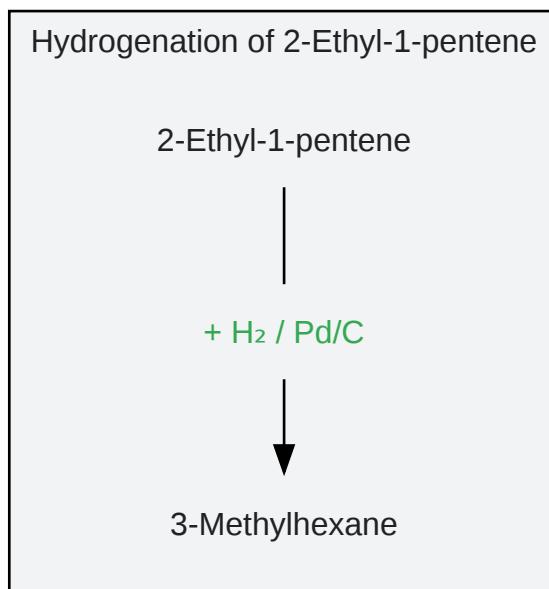
- Sample Preparation: Dissolve approximately 10-50 mg of the purified **2-ethyl-1-pentene** in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3).
- Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.0$ ppm).
- Instrumentation: Place the sample in a standard 5 mm NMR tube and acquire the spectrum on a suitable NMR spectrometer (e.g., 300 or 500 MHz).
- ^1H NMR Acquisition: Acquire the proton NMR spectrum using standard parameters. Typical spectral width would be 0-12 ppm.
- ^{13}C NMR Acquisition: Acquire the carbon-13 NMR spectrum. This may require a larger number of scans due to the lower natural abundance of ^{13}C . A typical spectral width would be 0-220 ppm. Proton decoupling is generally used to simplify the spectrum to single lines for each unique carbon atom.

Chemical Reactivity and Synthesis

As an alkene, **2-ethyl-1-pentene** undergoes electrophilic addition reactions at the carbon-carbon double bond. Key reactions include hydrogenation and hydrohalogenation.

Hydrogenation

Hydrogenation of **2-ethyl-1-pentene** involves the addition of hydrogen (H_2) across the double bond, typically in the presence of a metal catalyst such as palladium on carbon (Pd/C). This reaction saturates the alkene, yielding the corresponding alkane, 3-methylhexane.



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Hydrogenation Reaction Scheme

This protocol is adapted from procedures for similar liquid-phase hydrogenations over nickel-based catalysts.[9][10]

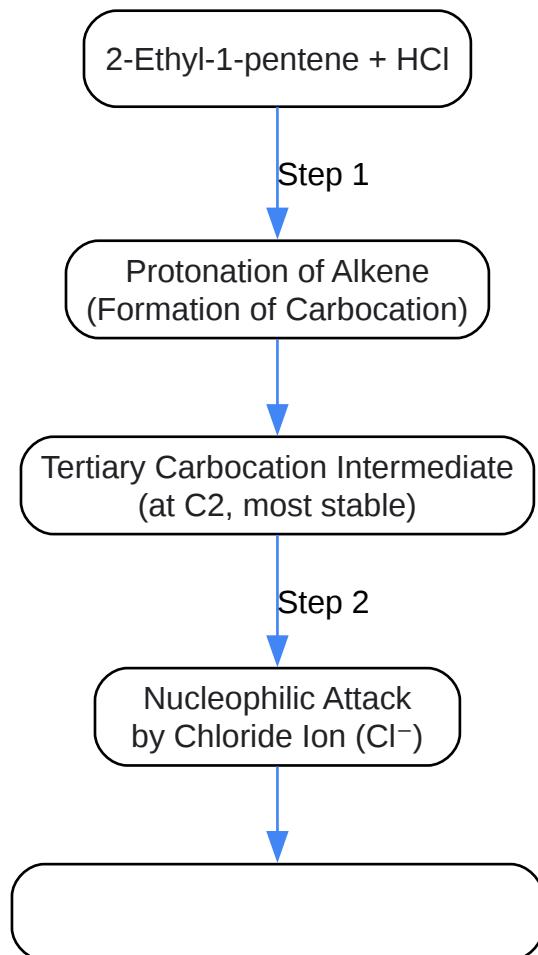
- **Catalyst Preparation:** Activate the catalyst (e.g., commercial Pd/C or a supported Nickel catalyst) *in situ*. For a Ni catalyst, this may involve reduction under a hydrogen flow (e.g., 15 L/h) at elevated temperatures (e.g., 400-673 K) for several hours.
- **Reactor Setup:** Charge a high-pressure stainless steel batch reactor (autoclave) with the catalyst and a solution of **2-ethyl-1-pentene** in a suitable solvent (e.g., ethanol or hexane).

- **Inerting:** Purge the reactor multiple times with an inert gas (e.g., argon or nitrogen) followed by hydrogen to ensure an air-free atmosphere.
- **Reaction Conditions:** Heat the stirred reaction mixture to the desired temperature (e.g., 120–140 °C) and pressurize with hydrogen to the target pressure (e.g., 12–35 bar).
- **Monitoring:** Monitor the reaction progress by taking periodic samples and analyzing them by gas chromatography (GC) to determine the conversion of the starting material and the yield of the product.
- **Workup:** After the reaction is complete (as determined by GC analysis), cool the reactor to room temperature, vent the excess hydrogen pressure, and filter the reaction mixture to remove the catalyst.
- **Purification:** Remove the solvent from the filtrate under reduced pressure. The resulting crude product, 3-methylhexane, can be purified further by distillation if necessary.

Hydrohalogenation

The addition of hydrogen halides (HX , where $\text{X} = \text{Cl}, \text{Br}, \text{I}$) to **2-ethyl-1-pentene** proceeds via an electrophilic addition mechanism. The reaction follows Markovnikov's rule, where the hydrogen atom adds to the carbon of the double bond that has more hydrogen atoms (carbon 1), and the halogen atom adds to the more substituted carbon (carbon 2).^{[11][12]} This occurs because the mechanism proceeds through the most stable carbocation intermediate, which in this case is a tertiary carbocation formed at carbon 2.

The reaction of **2-ethyl-1-pentene** with HCl , for example, yields 3-chloro-3-methylhexane as the major product.^[12]



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Hydrohalogenation Mechanism Workflow

- Setup: In a fume hood, equip a round-bottomed flask with a magnetic stir bar and a gas inlet tube. Cool the flask in an ice-water bath.
- Solvent: Add a suitable inert solvent (e.g., dichloromethane or diethyl ether) to the flask, followed by **2-ethyl-1-pentene**.
- Reagent Addition: Bubble dry hydrogen chloride (HCl) gas slowly through the stirred solution. Alternatively, a solution of HCl in a non-nucleophilic solvent can be added dropwise.
- Reaction: Allow the reaction to proceed at a low temperature (e.g., 0 °C) for a specified time (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or GC.

- **Quenching:** Once the reaction is complete, carefully quench any remaining acid by washing the reaction mixture with a cold, dilute aqueous solution of sodium bicarbonate.
- **Extraction:** Separate the organic layer, and extract the aqueous layer with the solvent (e.g., dichloromethane) to recover all product.
- **Drying and Concentration:** Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO_4 or Na_2SO_4), filter, and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product, 3-chloro-3-methylhexane, by fractional distillation under reduced pressure.

Synthesis

One common laboratory-scale synthesis of alkenes is the acid-catalyzed dehydration of a corresponding alcohol. For **2-ethyl-1-pentene**, the precursor would be 2-ethyl-1-pentanol.

Representative Dehydration Synthesis Protocol

This protocol is based on the general procedure for the dehydration of secondary alcohols.[\[13\]](#)

- **Apparatus:** Set up a fractional distillation apparatus. Place the alcohol (2-ethyl-1-pentanol) and a strong acid catalyst (e.g., concentrated sulfuric acid or phosphoric acid) in the distillation flask.
- **Heating:** Gently heat the mixture. The alkene product, being more volatile than the alcohol, will distill out of the reaction mixture as it is formed, along with water.
- **Collection:** Collect the distillate in a receiver cooled in an ice bath to minimize evaporation losses.
- **Workup:** Transfer the distillate to a separatory funnel and wash with a dilute sodium hydroxide solution to neutralize any co-distilled acid.
- **Drying:** Separate the organic layer and dry it over an anhydrous drying agent like calcium chloride.

- Purification: Perform a final fractional distillation of the dried liquid to obtain pure **2-ethyl-1-pentene**, collecting the fraction boiling around 85-86 °C.

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